Ansamitocin P-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H43ClN2O9 |

|---|---|

分子量 |

635.1 g/mol |

IUPAC 名称 |

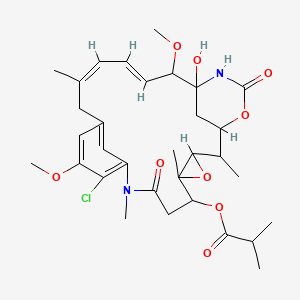

[(16Z,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10- |

InChI 键 |

OPQNCARIZFLNLF-GMNXGNKQSA-N |

手性 SMILES |

CC1C2CC(C(/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)/C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

Ansamitocin P-3 discovery from Actinosynnema pretiosum

An in-depth technical guide on the discovery, biosynthesis, and production of Ansamitocin P-3 from Actinosynnema pretiosum. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antitumor agent belonging to the maytansinoid family of macrolactams.[1] Its significance in modern oncology is highlighted by its use as the cytotoxic "warhead" in the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), a targeted therapy for HER2-positive breast cancer.[2] Unlike its plant-derived counterpart, maytansine, ansamitocins are microbial products, originally isolated from the actinomycete Actinosynnema pretiosum.[1][3] This microbial origin offers a significant advantage for large-scale production through fermentation, bypassing the supply limitations of plant extraction.[3]

This guide provides a comprehensive technical overview of the discovery of this compound from Actinosynnema pretiosum, detailing the fermentation, extraction, and purification processes. It further explores the compound's biosynthetic pathway and strategies for enhancing its production.

Discovery and Production

The structural similarity between the plant-derived maytansinoids and microbial ansamycins prompted a search for microorganisms capable of producing these potent antitumor compounds. This investigation led to the successful isolation of ansamitocins from the fermentation broth of Actinosynnema pretiosum.[1] The production of this compound is a multi-stage process, beginning with the controlled fermentation of the microorganism, followed by meticulous extraction and purification steps to isolate the target compound from a complex metabolic mixture.[4][5]

Fermentation

The production of this compound relies on submerged culture fermentation of Actinosynnema pretiosum. Various strains, including ATCC 31565, have been utilized.[6] The process involves cultivating the strain in specifically formulated media to promote growth and secondary metabolite production. Optimization of media components and culture conditions is critical for maximizing yield.[7][8]

Extraction and Purification

Isolating this compound from the complex fermentation broth is a significant challenge that requires a multi-step purification strategy.[4][5] The process typically starts with solvent extraction to separate the ansamitocins from the aqueous broth. This crude extract then undergoes several rounds of chromatography to achieve the high level of purity required for pharmaceutical applications.[4] Techniques such as high-performance counter-current chromatography (HPCCC) have been successfully employed for the preparative isolation and purification of this compound, yielding high-purity product in a relatively short time.[5]

Experimental Protocols

This section details the methodologies for the fermentation of Actinosynnema pretiosum and the subsequent isolation of this compound.

Fermentation of Actinosynnema pretiosum

This protocol is a composite of methodologies described in the literature.[1][2][6]

-

Strain Maintenance : Actinosynnema pretiosum (e.g., ATCC 31565) is maintained on Yeast Malt Glucose (YMG) agar plates.[1][2] The composition is detailed in Table 1.

-

Seed Culture : A seed culture is initiated by inoculating a loopful of mycelia from the agar plate into a seed medium (e.g., S1 medium). The culture is incubated at 28-30°C with agitation (220 rpm) for 24-48 hours.[2][9]

-

Production Culture : The seed culture is then transferred (typically 3-10% v/v) into a larger volume of production medium.[2] Fermentation is carried out at 25-28°C for 7 to 10 days with continuous agitation.[2][9] The composition of various media is provided in Table 1.

-

Monitoring : The production of this compound is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).[10][11]

Extraction and Purification Protocol

The following is a general protocol for the isolation and purification of this compound.[5]

-

Broth Separation : At the end of the fermentation, the culture broth is centrifuged or filtered to separate the mycelia from the supernatant.

-

Solvent Extraction : The supernatant is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification : The crude extract is subjected to purification. High-performance counter-current chromatography (HPCCC) has been shown to be effective.

-

Solvent System : A two-phase solvent system, such as hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v), is prepared and equilibrated.[5]

-

Separation : The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HPCCC column. The separation is run at a specific flow rate and rotational speed.

-

Fraction Collection : Fractions are collected and analyzed by HPLC to identify those containing high-purity this compound.

-

-

Final Purification and Identification : The purified fractions are combined, and the solvent is evaporated. The final product's purity and structure are confirmed using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5]

Quantitative Data

The following tables summarize quantitative data related to the production of this compound.

Table 1: Composition of Various Culture Media for Actinosynnema pretiosum

| Medium Type | Component | Concentration | Reference |

|---|---|---|---|

| YMG Medium | Yeast Extract | 0.4% (w/v) | [1][2] |

| Malt Extract | 1.0% (w/v) | [1][2] | |

| Glucose | 0.4% (w/v) | [1][2] | |

| Agar (for solid) | 1.5 - 1.8% (w/v) | [2][6] | |

| Optimized Medium | Sucrose | 4.5% (w/v) | [8] |

| Dextrin | 4.5% (w/v) | [8] | |

| Polypeptone | 0.16% (w/v) | [8] | |

| Yeast Extract | 0.89% (w/v) | [8] | |

| Economical Medium | Cane Molasses | 63.22 g/L | [7] |

| Glycerol | 22.91 g/L | [7] |

| | Soybean Powder | 3.29 g/L |[7] |

Table 2: Enhancement of this compound Production

| Condition | Fold Increase in Yield | Final Titer | Reference |

|---|---|---|---|

| Overexpression of FtsZ gene | - | 371.16 mg/L | [12] |

| Addition of Mg²⁺ | 3.0-fold | 85 mg/L | [13] |

| Addition of Isobutanol | ~4.0-fold | - | [14] |

| Inactivation of asm25 gene | > 2.0-fold | - | [6] |

| Inactivation of asm25 + Isobutanol | > 6.0-fold | - | [6] |

| Overexpression of efflux genes | - | up to 330.6 mg/L | [15][16] |

| Optimized Economical Medium | - | 141 mg/L |[7] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in the production and biosynthesis of this compound.

Caption: Experimental workflow for this compound production.

Caption: Simplified biosynthetic pathway of this compound.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]

- 4. nbinno.com [nbinno.com]

- 5. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]

Ansamitocin P-3's Mechanism of Action on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and macrocyclic lactam, exerts its powerful anti-neoplastic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts tubulin polymerization. It details the binding interactions, kinetic effects, and downstream cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound belongs to a class of microtubule-targeting agents that inhibit cell proliferation by interfering with these essential dynamics.[1][2] This document elucidates the precise mechanism of this interference.

Mechanism of Action of this compound on Tubulin

This compound primarily functions by inhibiting microtubule assembly and inducing the depolymerization of existing microtubules.[3][4][5] This is achieved through its direct binding to tubulin heterodimers.

Binding to the Tubulin Heterodimer

This compound binds to tubulin at a site that partially overlaps with the vinblastine binding site.[3][5] This has been confirmed through competitive binding assays showing that this compound competitively inhibits the binding of vinblastine to tubulin.[3] Molecular docking studies suggest that this compound can bind in two different positions within this pocket, stabilized by hydrogen bonds and weak halogen-oxygen interactions.[3][4] The binding of this compound induces conformational changes in the tubulin molecule, rendering it incompetent for polymerization.[3][4]

Key amino acid residues in tubulin that are shared between the vinblastine and this compound binding sites include Phe351, Val353, Ser178, Val177, Asp179, Pro175, and Lys176.[3]

Effects on Tubulin Polymerization and Microtubule Dynamics

The binding of this compound to tubulin has two primary consequences for microtubule dynamics:

-

Inhibition of Polymerization: By binding to tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules, thus halting microtubule elongation.[1][6]

-

Induction of Depolymerization: this compound actively promotes the disassembly of existing microtubules, leading to a net loss of cellular microtubule polymer mass.[3][5][6] This effect is observed in both interphase and mitotic cells.[3][5]

The overall effect is a significant disruption of the microtubule network, which is crucial for the formation and function of the mitotic spindle.

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptotic cell death.

Mitotic Arrest

The failure to form a functional mitotic spindle due to microtubule depolymerization activates the spindle assembly checkpoint (SAC).[3][4] This is evidenced by the activation of key SAC proteins such as Mad2 and BubR1.[3][4][7] The activated SAC prevents the onset of anaphase, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[3][8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[3][4] In many cell types, this process is mediated by the p53 tumor suppressor protein.[3][5] The accumulation of p53 and its downstream target p21 in the nucleus of this compound-treated cells initiates the apoptotic cascade.[3]

Caption: Cellular signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with tubulin and its cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 1.3 ± 0.7 µM | Purified tubulin | [3][4][8] |

| Inhibition Constant (Ki) | 1.5 x 10⁻⁸ M | Inhibition of vinblastine binding | [3] |

| IC50 (Tubulin Polymerization) | 3.4 µM | In vitro tubulin polymerization | [6] |

Table 1: Biochemical Parameters of this compound

| Cell Line | IC50 (Proliferation) | Reference |

| MCF-7 (Breast Cancer) | 20 ± 3 pM | [3][4][9] |

| HeLa (Cervical Cancer) | 50 ± 0.5 pM | [3][4][9] |

| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 pM | [3][4][9] |

| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 pM | [3][4][9] |

| A-549 (Lung Carcinoma) | 4 x 10⁻⁷ µg/mL | [6] |

| HT-29 (Colon Carcinoma) | 4 x 10⁻⁷ µg/mL | [6] |

| HCT-116 (Colon Carcinoma) | 0.081 nM | [6] |

Table 2: In Vitro Cellular Potency of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the light scattering caused by the formation of microtubules.

Caption: Workflow for Turbidimetric Tubulin Polymerization Assay.

Protocol:

-

Reagents and Preparation:

-

Purified tubulin (e.g., from bovine brain) is resuspended in a suitable buffer (e.g., MES buffer) on ice.[6]

-

A stock solution of this compound is prepared and serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the desired concentration of this compound to the tubulin solution.[6]

-

Incubate on ice for a short period (e.g., 10-15 minutes).[6]

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[10]

-

Measure the increase in absorbance at 340 nm at regular intervals for 30-60 minutes.[6][10]

-

-

Data Analysis:

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Compare the curves of this compound-treated samples to a vehicle control to determine the effect on the lag phase, rate, and extent of polymerization.

-

Immunofluorescence Microscopy for Microtubule Integrity

This cell-based assay visualizes the effect of this compound on the cellular microtubule network.

Protocol:

-

Cell Culture and Treatment:

-

Plate adherent cells (e.g., MCF-7) on coverslips and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde) to preserve cellular structures.[7]

-

Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33258).

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Compare the microtubule structure in treated cells to control cells to assess depolymerization.

-

Flow Cytometry for Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells in suspension or harvest adherent cells.

-

Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).[8]

-

-

Cell Fixation and Staining:

-

Harvest and fix the cells in cold ethanol to permeabilize the membranes and preserve the DNA.

-

Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An accumulation of cells in the G2/M peak indicates mitotic arrest.[8]

-

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that acts by binding to a site on tubulin that partially overlaps with the vinblastine binding site. This interaction leads to the depolymerization of microtubules, resulting in mitotic arrest and subsequent p53-mediated apoptosis. The picomolar to nanomolar potency of this compound in various cancer cell lines underscores its potential as an anti-cancer therapeutic, particularly as a cytotoxic payload in antibody-drug conjugates. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. research.monash.edu [research.monash.edu]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

Ansamitocin P-3 Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, serves as a critical component in the development of antibody-drug conjugates (ADCs). Its profound cytotoxicity against a range of cancer cell lines stems from its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more efficacious and safer anticancer therapeutics. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflow for its analysis.

Introduction to this compound and its Mechanism of Action

This compound is a macrocyclic lactam belonging to the ansamycin family of natural products.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[2][3] this compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[2] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[2][3] The disruption of the microtubule network activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through a p53-mediated pathway.[2][3]

Structure-Activity Relationship (SAR) of this compound

The potent cytotoxic activity of this compound is highly dependent on its chemical structure. Modifications at various positions of the ansamacrolide ring and the aromatic moiety can significantly impact its biological activity. The following sections summarize the key SAR findings for this compound and its derivatives.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [2] |

| HeLa | Cervical Cancer | 50 ± 0.5 | [2] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [2] |

| A-549 | Lung Carcinoma | 400 (as ED50 in µg/mL x 10-7) | [4] |

| HT-29 | Colon Adenocarcinoma | 400 (as ED50 in µg/mL x 10-7) | [4] |

Table 2: Structure-Activity Relationship of this compound Derivatives with Modifications at C17 and C21

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| This compound | - | C4-2 (Prostate) | 0.03 | [5] |

| This compound | - | HCT15(MDR+) (Colorectal) | 0.53 | [5] |

| C17-F Ansamitocin | C17-F | C4-2 (Prostate) | 0.03 | [5] |

| C17-F Ansamitocin | C17-F | HCT15(MDR+) (Colorectal) | 0.53 | [5] |

| C21-F Ansamitocin | C21-F | C4-2 (Prostate) | 0.03 | [5] |

| C21-F Ansamitocin | C21-F | HCT15(MDR+) (Colorectal) | 0.54 | [5] |

| C17-Br Ansamitocin | C17-Br | C4-2 (Prostate) | 0.03 | [5] |

| C17-Br Ansamitocin | C17-Br | HCT15(MDR+) (Colorectal) | 0.49 | [5] |

| C21-Br Ansamitocin | C21-Br | C4-2 (Prostate) | 0.03 | [5] |

| C21-Br Ansamitocin | C21-Br | HCT15(MDR+) (Colorectal) | 0.50 | [5] |

Note: The data for C17 and C21 modified ansamitocins indicate that halogen substitutions at these positions do not significantly alter the cytotoxic activity compared to the parent compound, this compound.

Key Structural Features for Activity

While extensive quantitative SAR data for a wide range of this compound derivatives is dispersed across literature, several key structural features have been identified as crucial for its potent biological activity:

-

C3-Ester Moiety: The ester group at the C3 position is critical for cytotoxicity. Hydrolysis of this ester to the corresponding alcohol (maytansinol) results in a significant decrease in activity. The nature of the ester side chain also influences potency.

-

Ansa Macrocycle: The integrity of the 19-membered ansa macrocycle is essential for binding to tubulin and inhibiting its polymerization.

-

Aromatic Ring System: The chlorinated aromatic ring is a key feature for high potency. Modifications to the substituents on this ring can affect activity.

-

C9-Methoxy Group: The methoxy group at the C9 position is important for maintaining the conformational rigidity of the macrocycle, which is necessary for optimal binding to tubulin.

-

C20-Demethylation: The methylation at the C20 position appears to have a negligible contribution to its biological activity, making it a suitable site for modification, for instance, to attach linkers for ADCs.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the SAR studies of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound and its derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and its derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits and published methods.[10][11][12]

Objective: To measure the effect of this compound and its derivatives on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound and its derivatives

-

Paclitaxel (as a polymerization promoter control)

-

Vinblastine (as a polymerization inhibitor control)

-

96-well microplate (UV-transparent)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the tubulin polymerization buffer and keep it on ice.

-

Prepare a stock solution of GTP in the polymerization buffer.

-

Prepare stock solutions of the test compounds, paclitaxel, and vinblastine in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration ~10%).

-

Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include controls with vehicle, paclitaxel, and vinblastine.

-

Add the tubulin reaction mixture to each well.

-

-

Measurement of Polymerization:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the vehicle control.

-

Calculate the IC50 value for inhibition of tubulin polymerization if applicable.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound derivatives. Specific details may need to be optimized based on the cell line and animal model used.

Objective: To assess the anti-tumor activity of this compound derivatives in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., NCI-H69 for small cell lung cancer)

-

Matrigel (optional)

-

This compound derivative formulation for injection

-

Vehicle control solution

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the this compound derivative or vehicle control to the mice according to a predetermined dosing schedule (e.g., intravenous or intraperitoneal injection once or twice a week).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers two to three times a week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The experiment is typically terminated when the tumors in the control group reach a certain size or when the mice show signs of excessive toxicity.

-

Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect of the treatment.

-

Visualizing Key Pathways and Processes

This compound Induced Apoptosis Signaling Pathway

This compound's disruption of microtubule dynamics leads to mitotic arrest, which in turn activates a signaling cascade culminating in apoptosis, often involving the p53 tumor suppressor protein.

Caption: p53-mediated apoptosis pathway induced by this compound.

Experimental Workflow for this compound SAR Studies

A systematic approach is essential for conducting meaningful SAR studies. The following workflow outlines the key steps from compound synthesis to in vivo evaluation.

Caption: A typical experimental workflow for SAR studies of this compound.

Key Structural Features of this compound for Activity

This diagram highlights the critical regions of the this compound molecule that are important for its biological activity, guiding future drug design efforts.

Caption: Summary of key structural determinants for this compound activity.

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex but critical area of research for the development of next-generation anticancer agents. Key takeaways include the essential nature of the C3-ester and the ansa macrocycle for potent cytotoxicity. The chlorinated aromatic ring and the C9-methoxy group also play significant roles in its high potency and conformational stability. Future research should focus on the systematic exploration of modifications at various positions to generate a more comprehensive quantitative SAR database. This will enable the fine-tuning of the molecule's properties to enhance its therapeutic index, improve its suitability for conjugation in ADCs, and overcome mechanisms of drug resistance. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the development of this compound-based cancer therapies.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 66547-09-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. pubcompare.ai [pubcompare.ai]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) This In vitro Tubulin Polymerization Assay Kit used >99% pure bovine tubulin to allow for quick and quantitative determination of tubulin polymerization. [sigmaaldrich.com]

Ansamitocin P-3 and its Interaction with β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, exerts its cytotoxic effects by binding to β-tubulin, a critical component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth analysis of the this compound binding site on β-tubulin, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

The this compound Binding Site on β-Tubulin

This compound, a structural analog of maytansine, is a powerful antimitotic agent that targets the tubulin-microtubule system.[1][2] It binds directly to β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.

Biochemical and molecular docking studies have revealed that this compound binds to a site on β-tubulin that partially overlaps with the vinblastine binding site.[1][2] This is supported by evidence that this compound competitively inhibits the binding of vinblastine to tubulin.[1] The binding of this compound to this site is stabilized by hydrogen bonds and weak interactions, such as halogen-oxygen interactions.[1][3] While some research distinguishes the maytansine-binding site, where this compound binds, as distinct from the vinblastine site, the competitive nature of their interaction is a key characteristic.[4][5]

The binding of this compound induces conformational changes in the tubulin dimer, which in turn inhibits microtubule assembly and promotes their depolymerization.[1][6] This disruption of microtubule dynamics is the primary mechanism of its potent cytotoxic activity.

Quantitative Data on this compound and Tubulin Interaction

The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines/Conditions | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified tubulin (in vitro) | [1][3][6] |

| Inhibition of Tubulin Polymerization | |||

| IC50 | 3.4 µM | Tubulin isolated from bovine brains | [7] |

| IC50 (depolymerization) | 3.8 µM | Polymerized tubulin | [7] |

| Antiproliferative Activity (IC50) | |||

| MCF-7 (human breast adenocarcinoma) | 20 ± 3 pM | 48 h incubation | [1][3] |

| HeLa (human cervical carcinoma) | 50 ± 0.5 pM | 24 h incubation | [1][3] |

| EMT-6/AR1 (mouse mammary tumor, multi-drug resistant) | 140 ± 17 pM | 24 h incubation | [1][3] |

| MDA-MB-231 (human breast adenocarcinoma) | 150 ± 1.1 pM | 24 h incubation | [1][3] |

| HCT-116 (human colorectal carcinoma) | 0.081 nM | Not specified | [7] |

| A-549 (human lung carcinoma) | 4 x 10⁻⁷ µg/mL | Not specified | [7] |

| HT-29 (human colorectal adenocarcinoma) | 4 x 10⁻⁷ µg/mL | Not specified | [7] |

Mechanism of Action: From Tubulin Binding to Apoptosis

The binding of this compound to β-tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The disruption of microtubule dynamics is the central trigger for this process.

Disruption of Microtubule Dynamics and Mitotic Arrest

This compound strongly depolymerizes both interphase and mitotic microtubules.[1][2] This leads to a failure in the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. The cell's surveillance mechanism, the spindle assembly checkpoint (SAC), detects this defect.

Activation of the Spindle Assembly Checkpoint

The SAC is a crucial cell cycle checkpoint that ensures the fidelity of chromosome segregation. In the presence of improperly attached chromosomes, the SAC is activated, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This compound treatment leads to the activation and accumulation of the SAC proteins Mad2 and BubR1.[1][2] This sustained SAC activation prevents the cell from progressing into anaphase, resulting in a prolonged mitotic arrest.[1]

Induction of p53-Mediated Apoptosis

Prolonged mitotic arrest can trigger apoptosis. In the case of this compound, this occurs through a p53-mediated pathway.[1][2] Treatment with this compound leads to the activation of p53 and an increased nuclear accumulation of p21, a downstream target of p53.[1] This signaling cascade ultimately initiates the apoptotic program, leading to the programmed death of the cancer cell.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zellx.de [zellx.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 3-amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit in the Biosynthesis of the Potent Antitumor Agent Ansamitocin P-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent antitumor ansamycin antibiotic, holds significant promise in the field of oncology, particularly as a cytotoxic component in antibody-drug conjugates. Its complex biosynthesis in the actinomycete Actinosynnema pretiosum is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). A thorough understanding of the biosynthesis of AHBA and its incorporation into the ansamitocin backbone is paramount for enhancing production titers and for the rational design of novel, more effective analogs through metabolic engineering and mutasynthesis. This technical guide provides an in-depth overview of the AHBA starter unit's role in this compound biosynthesis, detailing the enzymatic pathways, relevant gene clusters, experimental methodologies for its study, and quantitative data on production.

Introduction

This compound is a 19-membered macrocyclic lactam belonging to the maytansinoid family of natural products.[1] Its potent cytotoxic activity stems from its ability to bind to tubulin, thereby disrupting microtubule assembly and inducing mitotic arrest in cancer cells. The biosynthesis of this compound is a complex process orchestrated by a modular polyketide synthase (PKS) type I system in Actinosynnema pretiosum.[2] A distinctive feature of the ansamycin biosynthetic pathway is its initiation by the aromatic starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[3] This guide will focus on the critical function of AHBA in the assembly of the this compound backbone.

The Biosynthetic Pathway of AHBA: The Aminoshikimate Pathway

The formation of AHBA in Actinosynnema pretiosum proceeds via a specialized metabolic route known as the aminoshikimate pathway, which is a variation of the shikimate pathway for aromatic amino acid biosynthesis.[4][5] This pathway utilizes precursors from primary metabolism to generate AHBA.

The key enzymatic steps and the genes from the ansamitocin (asm) gene cluster responsible for this conversion are outlined below:

-

Formation of Kanosamine: The pathway is believed to recruit genes for kanosamine formation from other genomes to provide a nitrogenous precursor.[5]

-

Phosphorylation and Conversion: Kanosamine is subsequently phosphorylated and converted by cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate.[5]

-

Formation of aminoDAHP: This intermediate serves as the substrate for the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[6]

-

Cyclization and Dehydration: aminoDAHP is then converted to 5-deoxy-5-aminodehydroquinic acid and subsequently to 5-deoxy-5-aminodehydroshikimic acid.[5]

-

Aromatization to AHBA: The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid to yield 3-amino-5-hydroxybenzoic acid, a reaction catalyzed by AHBA synthase.[5][7]

The genes within the asm cluster that are implicated in AHBA biosynthesis include asm22–24, asm43–45, and asm47.[2]

Incorporation of AHBA and the Assembly of the this compound Backbone

Once synthesized, AHBA serves as the starter unit for the type I modular polyketide synthase (PKS) encoded by the asm gene cluster. The AHBA molecule is loaded onto the PKS machinery, and the polyketide chain is subsequently extended through the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, and an unusual methoxymalonyl-acyl carrier protein (ACP). The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and enoyl reductions, catalyzed by the various domains within the PKS modules. Finally, intramolecular cyclization and release from the PKS yield the proansamitocin core, which then undergoes further post-PKS modifications to become this compound.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the genetic background of the producing strain and the fermentation conditions. The following tables summarize reported production titers.

Table 1: this compound Production in Different Actinosynnema pretiosum Strains and Conditions

| Strain | Genetic Modification / Condition | This compound Titer (mg/L) | Reference |

| A. pretiosum Wild Type | Standard Fermentation | ~85 | [8] |

| A. pretiosum M | N-methyl-N'-nitro-N-nitrosoguanidine mutation | ~255 (3-fold increase) | [9] |

| A. pretiosum M-asmUdpg:asm13-17 | Overexpression of asmUdpg and asm13-17 in mutant M | 582.7 | [9] |

| A. pretiosum Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | 680.5 | [10] |

| A. pretiosum Oasm13-17:asmUdpg | Fed-batch fermentation with fructose and isobutanol | 757.7 | [10] |

| A. pretiosum WXR-30 | Overexpression of FtsZ | 327.37 | [11] |

| A. pretiosum WXR-30 | Supplemented with yeast extract | 371.16 | [11] |

| A. pretiosum ATCC 31565 | Inactivation of asm25 | >2-fold increase | [12] |

| A. pretiosum ATCC 31565 Δasm25 | Addition of 40 mM isobutanol | 2.92 | [12] |

| A. pretiosum L40 BDP-jk | Knock-in of j23119p-kasOp bidirectional promoter | ~365 (50% increase) | [13] |

| A. pretiosum | Addition of 0.52% soybean oil | 106.04 | [14] |

| A. pretiosum | Economical fermentation medium | 141 | [15] |

Table 2: Mutasynthesis of Ansamitocin Analogs using an AHBA-blocked Mutant (ISOM-5973)

| Fed AHBA Analog | Generated Ansamitocin Analog | Titer (mg/L) | Reference |

| 3-amino-5-hydroxybenzoic acid (AHBA) | This compound | ~150 | [16] |

| C20-Br AHBA analog | C20-Br ansamitocin analog (12c) | 1.3 - 1.6 | [16] |

Experimental Protocols

Fermentation of Actinosynnema pretiosum for this compound Production

This protocol is a generalized procedure based on methodologies reported in the literature.[12][15]

-

Seed Culture:

-

Inoculate a single colony of A. pretiosum into 50 mL of seed culture medium (e.g., yeast extract 4 g/L, maltose 10 g/L, dextrose 4 g/L, NaCl 1.5 g/L) in a 250 mL flask.

-

Incubate at 28°C with shaking at 220 rpm for 48-60 hours.

-

-

Production Culture:

-

Transfer the seed culture (e.g., 10 mL) into 200 mL of fermentation medium (e.g., yeast extract 4 g/L, maltose 10 g/L, soluble starch 4 g/L, NaCl 1.5 g/L) in a 500 mL flask.

-

Incubate at 28°C with shaking at 220 rpm for up to 9 days.

-

Samples can be withdrawn periodically for analysis of cell growth and this compound concentration.

-

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from fermentation broth.[10][17]

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant and/or the mycelium with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract can be subjected to various chromatographic techniques for purification.

-

Column Chromatography: Utilize stationary phases like silica gel or neutral alumina with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

High-Performance Counter-Current Chromatography (HPCCC): A two-phase solvent system such as hexane-ethyl acetate-methanol-water can be employed for efficient separation.[1]

-

Crystallization: The purified this compound can be further purified by crystallization from an appropriate solvent system.

-

Quantitative Analysis of this compound by HPLC

A standard method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC).[18]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength of 254 nm.

-

Quantification: Generate a standard curve using a certified reference standard of this compound.

Gene Inactivation in Actinosynnema pretiosum using CRISPR-Cas9

This protocol provides a general outline for gene inactivation based on CRISPR-Cas9 technology.[12][13]

-

Construction of the Knockout Plasmid:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., asm25).

-

Clone the sgRNA sequence into a suitable CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPR–Cas9apre).

-

Amplify the left and right homology arms (typically 1-1.5 kb) flanking the target gene from the genomic DNA of A. pretiosum.

-

Clone the homology arms into the CRISPR-Cas9 vector containing the sgRNA.

-

-

Conjugation:

-

Introduce the final knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and A. pretiosum.

-

Select for exconjugants on a suitable selective medium containing an appropriate antibiotic.

-

-

Screening and Verification:

-

Screen the exconjugants for the desired double-crossover event by PCR using primers flanking the target gene.

-

Confirm the gene deletion by DNA sequencing.

-

Heterologous Expression of the asm Gene Cluster

Heterologous expression of the ansamitocin gene cluster in a more genetically tractable host, such as certain Streptomyces species, can facilitate the study of the biosynthetic pathway and the production of novel analogs.[15]

-

Cloning the Gene Cluster:

-

Construct a genomic library (e.g., using a PAC or BAC vector) of A. pretiosum.

-

Screen the library using probes specific to key asm genes (e.g., AHBA synthase) to identify clones containing the entire gene cluster.

-

-

Vector Construction and Host Transformation:

-

Subclone the entire asm gene cluster into a suitable integrative expression vector for Streptomyces.

-

Introduce the expression vector into a suitable heterologous host strain (e.g., Streptomyces coelicolor, Streptomyces lividans, or Streptomyces avermitilis) via protoplast transformation or conjugation.

-

-

Expression and Analysis:

-

Cultivate the heterologous host under appropriate fermentation conditions.

-

Analyze the culture broth and mycelial extracts for the production of this compound or its intermediates using HPLC or LC-MS.

-

Conclusion

3-amino-5-hydroxybenzoic acid is the indispensable starter unit for the biosynthesis of the potent antitumor agent this compound. A comprehensive understanding of the aminoshikimate pathway leading to AHBA and its subsequent incorporation into the ansamitocin backbone is fundamental for the rational improvement of this compound production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development. Future efforts in this area will likely focus on the detailed characterization of the AHBA biosynthetic enzymes, the optimization of fermentation processes through targeted genetic modifications, and the exploration of mutasynthesis to generate novel and more potent ansamitocin analogs for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. 3-Amino-5-hydroxybenzoic Acid (AHBA)|97% [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]

- 11. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. smbb.mx [smbb.mx]

- 18. mdpi.com [mdpi.com]

Ansamitocin P-3 as a Precursor for Maytansinoid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid produced by the actinomycete Actinosynnema pretiosum, is a potent microtubule-targeting agent with significant antitumor activity.[1][2] Its complex structure has made it a valuable precursor for the semi-synthesis of various maytansinoid analogs, most notably DM1 (Mertansine) and DM4 (Ravtansine), which are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][5]

This technical guide provides a comprehensive overview of the use of this compound as a starting material for the synthesis of maytansinoids. It includes detailed experimental protocols for the key chemical transformations, quantitative data on reaction yields, and visualizations of the biosynthetic and signaling pathways involved.

Quantitative Data on Maytansinoid Synthesis

The efficient conversion of this compound to maytansinoid analogs is critical for the development of ADCs. The following tables summarize the yields reported for the key synthetic steps.

Table 1: Yield of Maytansinol from this compound Reduction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |

| Lithium trimethoxyaluminum hydride | Tetrahydrofuran | -30 to -40 | Not Specified | Good | [6] |

| LiAl(t-Bu)₃H | Tetrahydrofuran | -10 to 10 | 2 to 5 | 87 | [7] |

| Sodium borohydride | Methanol | Room Temperature | 4 | Not Quantified | [8] |

Table 2: Yield of DM1 from Maytansinol Esterification

| Acylating Agent | Coupling Reagents | Solvent | Yield (%) | Reference(s) |

| N-methyl-N-(3-methyldithiopropanoyl)-L-alanine | Dicyclohexylcarbodiimide (DCC), Zinc chloride (ZnCl₂) | Dichloromethane | Not Specified | [6] |

| (S)-3,4-dimethyloxazolidine-2,5-dione (NCA) & Compound COOH(CH₂)₂SSR | N,N-diisopropylethylamine (DIPEA), TFMS zinc | Tetrahydrofuran, DMF | Up to 91 (overall from AP-3) | [7] |

| N 2'-deacetyl-N 2'- (3-methyldithio-1-oxopropyl)- maytansine reduction with DTT | Ethyl acetate, Methanol, Phosphate buffer | 76 | [9] |

Experimental Protocols

Reductive Cleavage of this compound to Maytansinol

This procedure describes the deacylation of this compound at the C-3 position to yield maytansinol.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(t-Bu)₃H) in THF (1 M solution)

-

Deionized water

-

Ethyl acetate

-

1% Formic acid in ethyl acetate

-

Silica gel for column chromatography

-

Ethanol

-

Methylene chloride

Procedure:

-

In a reaction flask equipped with a thermometer and a dropping funnel, dissolve 100g of this compound in 500ml of anhydrous THF.[7]

-

Under a nitrogen atmosphere, cool the solution to a temperature between -10°C and 10°C.[7]

-

Slowly add the 1 M solution of LiAl(t-Bu)₃H in THF dropwise, maintaining the reaction temperature between -10°C and 10°C.[7]

-

After the addition is complete, stir the reaction mixture for 2 to 5 hours at the same temperature.[7]

-

Cool the reaction mixture to 0°C to 4°C and slowly add 150ml of deionized water to quench the reaction.[7]

-

Stir the mixture for 30 minutes at a temperature between -10°C and 10°C.[7]

-

Add 200ml of ethyl acetate containing 1% formic acid.[7]

-

Filter the mixture to remove the white precipitate.[7]

-

Concentrate the filtrate under reduced pressure to obtain a white solid foam.[7]

-

Purify the crude maytansinol by column chromatography on silica gel, eluting with a gradient of 1% to 4% ethanol in methylene chloride to yield pure maytansinol (approximately 66g, 87% yield).[7]

Esterification of Maytansinol to Synthesize DM1

This protocol details the esterification of maytansinol with a thiol-containing side chain to produce DM1.

Materials:

-

Maytansinol

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(S)-3,4-dimethyloxazolidine-2,5-dione (NCA)

-

Trifluoromethanesulfonic acid zinc salt (TFMS zinc)

-

Compound COOH(CH₂)₂SSR (where R is a protecting group)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Methanol

-

Potassium phosphate buffer (0.05 M, pH 7.5) containing 2 mM EDTA

-

Potassium phosphate buffer (0.2 M, pH 6.0) containing 2 mM EDTA

-

Brine

-

Sodium sulfate

-

Preparative HPLC system

Procedure:

-

Dissolve 120g of maytansinol in 120ml of anhydrous THF and 6ml of anhydrous DMF.[7]

-

Add 22ml of N,N-diisopropylethylamine (DIPEA), 14g of (S)-3,4-dimethyloxazolidine-2,5-dione (NCA), and 200g of TFMS zinc.[7] The reaction is then carried out with a protected thiol-containing carboxylic acid.

-

Alternatively, for the final deprotection step to yield the free thiol of DM1, a procedure using a disulfide-containing precursor can be employed. A solution of N 2'-deacetyl-N 2'- (3-methyldithio-1-oxopropyl)-maytansine (1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.[9]

-

Treat the solution with a solution of dithiothreitol (0.95 g, 6.2 mmol) in 140 mL of 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA.[9]

-

Monitor the reaction progress by HPLC until completion (approximately 3 hours).[9]

-

Add 250 mL of 0.2 M potassium phosphate buffer (pH 6.0) containing 2 mM EDTA to the reaction mixture.[9]

-

Extract the product with ethyl acetate (3 x 600 mL).[9]

-

Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.[9]

-

Evaporate the solvent to obtain the crude thiol-containing maytansinoid (DM1).[9]

-

Purify the crude product by preparative HPLC to yield pure DM1 as a white solid (76% yield).[9]

Visualizations

Biosynthesis and Chemical Synthesis Workflow

The following diagram illustrates the overall workflow from the microbial fermentation of Actinosynnema pretiosum to produce this compound, followed by the key chemical steps to synthesize maytansinol and subsequently DM1.

Caption: Workflow from this compound to DM1.

Mechanism of Action: Tubulin Polymerization Inhibition

Maytansinoids exert their cytotoxic effects primarily by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Caption: Inhibition of tubulin polymerization by maytansinoids.

Signaling Pathway: Maytansinoid-Induced Apoptosis

The mitotic arrest triggered by maytansinoids ultimately leads to programmed cell death (apoptosis) through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.

Caption: Maytansinoid-induced intrinsic apoptosis pathway.

References

- 1. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bax/Bak activation in the absence of Bid, Bim, Puma, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105585579A - Compound, preparation method thereof, and preparation method of maytansine DM1 - Google Patents [patents.google.com]

- 8. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Ansamitocin P-3 in Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including quantitative efficacy data, detailed experimental protocols for assessing its activity, and visualizations of its molecular pathway and experimental workflows.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity at picomolar to nanomolar concentrations across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its efficacy.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [1][2][3][4] |

| HeLa | Cervical Carcinoma | 50 ± 0.5 pM | [1][2][3][4] |

| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 pM | [1][2][3][4] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [1][2][3][4] |

| A-549 | Lung Carcinoma | 0.4 nM (400 pM) | [5] |

| HT-29 | Colon Adenocarcinoma | 0.4 nM (400 pM) | [5] |

| U937 | Histiocytic Lymphoma | 0.18 nM (180 pM) | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly interacting with tubulin, a fundamental component of the cellular cytoskeleton.[7]

-

Tubulin Binding: this compound binds to tubulin, likely at or near the vinblastine binding site, with a high affinity (dissociation constant Kd of approximately 1.3 ± 0.7 µM).[1][2][3] This binding interferes with the assembly of microtubules.

-

Microtubule Depolymerization: The binding action of this compound leads to the depolymerization of both interphase and mitotic microtubules, disrupting the formation of the mitotic spindle.[1][3][4]

-

Mitotic Arrest: The disruption of the mitotic spindle activates spindle assembly checkpoint (SAC) proteins, such as Mad2 and BubR1.[1][2][3] This activation prevents the cell from proceeding to anaphase, causing a cell cycle arrest in the G2/M phase.[4][8]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which in turn upregulates its downstream partner, p21, leading to programmed cell death.[1][2][9]

Signaling Pathway Visualization

Experimental Protocols

Assessing the in vitro cytotoxicity of this compound requires precise and reproducible methodologies. The following sections detail common colorimetric assays used for this purpose.

Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cell density based on the measurement of cellular protein content.[1]

A. Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510 nm)

B. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24 to 72 hours).[5]

-

Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

A. Materials:

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[11]

-

Microplate reader (absorbance at 570-590 nm)

B. Protocol:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

-

Incubation: Incubate for the desired duration (e.g., 72 hours).[12]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

-

Final Incubation: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]

-

Data Acquisition: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[10]

-

Analysis: Determine IC50 values as described for the SRB assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14]

A. Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (provided in kit for maximum LDH release control)

-

Microplate reader (absorbance at ~490 nm)

B. Protocol:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol. Set up additional control wells: (a) untreated cells for spontaneous LDH release, and (b) untreated cells for maximum LDH release.

-

Incubation: Incubate for the desired duration.

-

Maximum Release Control: Approximately 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "maximum release" control wells.[15]

-

Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]

-

Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[15]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[15]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

-

Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[15]

-

Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

General Experimental Workflow

The workflow for assessing in vitro cytotoxicity is highly standardized, ensuring reproducibility and comparability of data across different experiments and compounds.

Cytotoxicity Assay Workflow Visualization

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. research.monash.edu [research.monash.edu]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. texaschildrens.org [texaschildrens.org]

- 13. broadpharm.com [broadpharm.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 15. cellbiologics.com [cellbiologics.com]

Ansamitocin P-3 Induced Apoptosis in Tumor Cells: A Technical Guide

Ansamitocin P-3, a potent maytansinoid anti-tumor agent, has garnered significant interest in oncology, particularly as the cytotoxic payload in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (T-DM1).[1][2] Its efficacy stems from its ability to induce apoptosis in cancer cells at picomolar concentrations.[3][4] This technical guide provides an in-depth exploration of the molecular pathways activated by this compound, offering researchers and drug development professionals a comprehensive overview of its mechanism of action.

Core Mechanism: Microtubule Disruption and Mitotic Arrest

The primary mechanism of this compound is the disruption of microtubule dynamics.[3][5] It binds directly to tubulin, the fundamental protein subunit of microtubules, with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[1][3][6] This binding, which is thought to partially overlap with the vinblastine binding site, inhibits microtubule assembly and leads to their depolymerization.[3][4][7][8] The resulting disruption of both interphase and mitotic microtubules perturbs critical cellular processes, most notably chromosome segregation during mitosis.[3][4]

This interference triggers the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism. This compound treatment leads to the activation and accumulation of key checkpoint proteins, Mad2 and BubR1, at the kinetochores.[3][6] The activation of the SAC halts the cell cycle in the G2/M phase, an effect known as mitotic arrest, preventing the cell from proceeding to anaphase until proper microtubule-kinetochore attachments are formed.[3][9]

The p53-Mediated Apoptotic Signaling Cascade

Prolonged mitotic arrest induced by this compound ultimately channels the tumor cell towards a p53-mediated apoptotic pathway.[3][4][6] This terminal phase is characterized by a series of well-defined molecular events:

-

Increased p53 Expression : Following mitotic arrest, there is a marked increase in the expression level of the tumor suppressor protein p53.[3]

-

Nuclear Accumulation of p53 and p21 : Both p53 and its downstream effector, p21, accumulate in the nucleus, where they orchestrate the apoptotic response.[3][6]

-

Execution of Apoptosis : The signaling cascade culminates in apoptosis, which is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases and a hallmark of apoptosis.[3]

The complete signaling pathway from microtubule binding to apoptosis is visualized below.

Quantitative Data Summary

The potent cytotoxic effects of this compound have been quantified across various cancer cell lines and biochemical assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Half-Maximal Inhibitory Concentration (IC50) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[3][4][7] |

| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM[3][4][7] |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 pM[3][4][7] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[3][4][7] |

| U937 | Histiocytic Lymphoma | 180 pM[9] |

Table 2: Key Mechanistic Quantitative Data

| Parameter | Description | Value / Observation | Cell Line |

| Tubulin Binding | Dissociation constant (Kd) of this compound to purified tubulin. | 1.3 ± 0.7 µM[1][3][6] | N/A |

| Cell Cycle Arrest | Percentage of cells in G2/M phase after 24h treatment. | Control: 26%50 pM AP-3: 50%100 pM AP-3: 70%[9] | MCF-7 |

| Apoptosis Induction | Percentage of dead cells after treatment. | Control: 3%50 pM AP-3: 50%[3] | MCF-7 |

Experimental Protocols & Workflows

The following section details the methodologies for key experiments used to elucidate the apoptotic pathway of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effect of this compound by measuring cell density based on the staining of total cellular protein.

Methodology:

-

Cell Seeding : Seed tumor cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.[8]

-

Drug Treatment : Treat the cells with a range of this compound concentrations (e.g., 1 pM to 1000 pM) for a specified period (e.g., 24-48 hours).[8]

-

Cell Fixation : Gently fix the cells with a solution like 10% trichloroacetic acid (TCA).

-

Staining : Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.

-

Washing : Remove unbound dye by washing with 1% acetic acid.

-

Solubilization : Solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Measurement : Read the absorbance of the solubilized dye on a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of living cells.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Methodology:

-

Cell Culture & Treatment : Culture cells (e.g., 1-5 x 105 cells) and treat with desired concentrations of this compound for a set time (e.g., 24 hours).[3][10]

-

Cell Collection : Harvest the cells, including any floating cells from the supernatant, by centrifugation.[10]

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer.[10]

-